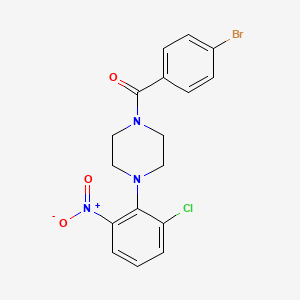![molecular formula C22H20ClN3O3 B5112061 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide, also known as CAY10585, is a novel compound that has been synthesized and studied extensively in recent years. It is a member of the diphenylacetamide class of compounds and has been found to have potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and to reduce the production of inflammatory cytokines. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide has a number of advantages and limitations for use in lab experiments. One advantage is its high purity and good yield, which make it easy to work with. Another advantage is its potential applications in a variety of research areas, including cancer research and neurodegenerative disease research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Another area of research could focus on optimizing its synthesis to improve yield and purity. Additionally, research could be conducted to determine its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide involves a multi-step process that begins with the reaction of 4-chloro-2-nitroaniline with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-4-chloro-2-nitroaniline. This compound is then reacted with 2,2-diphenylacetic acid in the presence of a base to form the final product, N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide. The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide has been found to have potential applications in the field of scientific research. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-11-12-19(20(15-18)26(28)29)24-13-14-25-22(27)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21,24H,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPBNNORCXOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCNC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5111989.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)